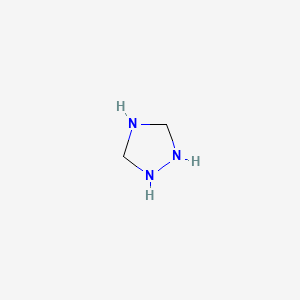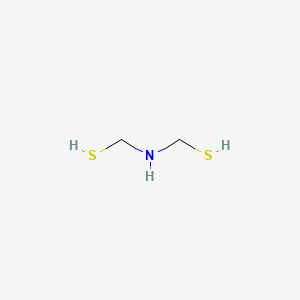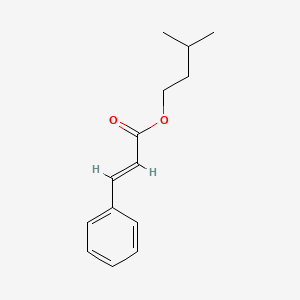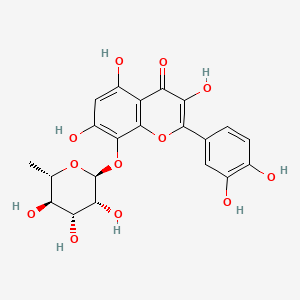![molecular formula C15H15N3O4 B1236688 (2Z)-2-[2-(4-methylquinolin-2-yl)hydrazinylidene]pentanedioic acid](/img/structure/B1236688.png)
(2Z)-2-[2-(4-methylquinolin-2-yl)hydrazinylidene]pentanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-methyl-2-quinolinyl)hydrazinylidene]pentanedioic acid is a member of quinolines.
科学的研究の応用
Anticancer Potential
The fused tetrahydroisoquinolines (THIQs), a class to which the compound may be structurally related, have shown promise in anticancer research. The US FDA's approval of trabectedin for soft tissue sarcomas marks a significant milestone in anticancer drug discovery, highlighting the potential of THIQ derivatives in this field. These compounds are synthesized extensively for various therapeutic activities, particularly in cancer and CNS drug discovery (Singh & Shah, 2017).
Role in Nutritional Aspects of Breast Cancer Research
Food-derived heterocyclic amines (HAs), which the compound may structurally resemble, have been implicated in mammary gland cancer. These HAs are found in cooked meats and have been shown to produce DNA adducts in the mammary gland after metabolic activation. This suggests that such compounds may play a role in the etiology of human breast cancer (Snyderwine, 1994).
Medicinal Chemistry and Broad-Spectrum Drug Development
8-Hydroxyquinoline derivatives, which are structurally similar to the compound , have drawn the attention of medicinal chemists due to their significant biological activities. These compounds are under extensive research for the development of potent, target-based broad-spectrum drug molecules for treating life-threatening diseases such as cancer, HIV, and neurodegenerative disorders. Their metal chelation properties also render them promising candidates for various diseases (Gupta, Luxami, & Paul, 2021).
Therapeutic Potential in Neurodegenerative and Psychiatric Diseases
Compounds like ursolic acid, with which the compound may share some properties, have shown biological activities that include anti-tumoral, anti-diabetic, cardioprotective, and hepatoprotective properties. These effects are mostly attributed to their ability to prevent oxidative damage and inflammation, common mechanisms associated with various brain disorders. Ursolic acid, in particular, has shown potential in modulating the monoaminergic system, suggesting its utility in managing neurodegenerative and psychiatric conditions (Ramos-Hryb, Pazini, Kaster, & Rodrigues, 2017).
特性
製品名 |
(2Z)-2-[2-(4-methylquinolin-2-yl)hydrazinylidene]pentanedioic acid |
|---|---|
分子式 |
C15H15N3O4 |
分子量 |
301.3 g/mol |
IUPAC名 |
(2Z)-2-[(4-methylquinolin-2-yl)hydrazinylidene]pentanedioic acid |
InChI |
InChI=1S/C15H15N3O4/c1-9-8-13(16-11-5-3-2-4-10(9)11)18-17-12(15(21)22)6-7-14(19)20/h2-5,8H,6-7H2,1H3,(H,16,18)(H,19,20)(H,21,22)/b17-12- |
InChIキー |
UDHWXDSRBZYMPZ-ATVHPVEESA-N |
異性体SMILES |
CC1=CC(=NC2=CC=CC=C12)N/N=C(/CCC(=O)O)\C(=O)O |
SMILES |
CC1=CC(=NC2=CC=CC=C12)NN=C(CCC(=O)O)C(=O)O |
正規SMILES |
CC1=CC(=NC2=CC=CC=C12)NN=C(CCC(=O)O)C(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








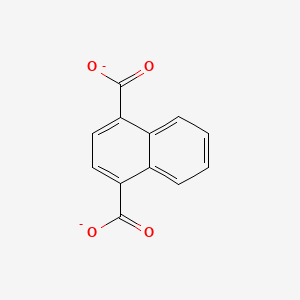
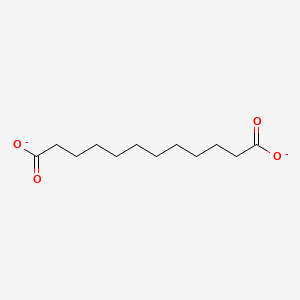
![3-[7-(3,4-dimethoxyphenyl)-8-imino-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl]propan-1-ol](/img/structure/B1236621.png)
![17-Ethyl-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene](/img/structure/B1236622.png)
![N-[bis(methylthio)methylideneamino]-4-hydroxybenzamide](/img/structure/B1236623.png)
